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Compound of Interest

Compound Name: Methyl ethanesulfonate

Cat. No.: B156760 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

Methyl ethanesulfonate (MES) is a potent monofunctional alkylating agent utilized in organic

synthesis for the introduction of a methyl group onto various nucleophilic substrates. Its utility

spans from academic research to the synthesis of complex molecules in the pharmaceutical

industry. These application notes provide an overview of its use, detailed experimental

protocols for key transformations, and safety considerations.

Introduction
Methyl ethanesulfonate (CH₃SO₃C₂H₅), a sulfonic acid ester, serves as an effective

methylating agent due to the good leaving group ability of the ethanesulfonate anion.[1][2] It

readily reacts with a variety of nucleophiles, including amines, phenols, carboxylic acids, and

thiols, via an Sₙ2 mechanism.[3] This reactivity makes it a valuable tool for modifying the

structure and properties of molecules, which is particularly relevant in drug development for

altering a compound's biological activity and pharmacological properties.[4] However, due to its

alkylating nature, methyl ethanesulfonate is classified as a potential genotoxic impurity (PGI),

and its presence in active pharmaceutical ingredients (APIs) is strictly regulated.[5][6]

Therefore, understanding its reactivity and handling it with appropriate safety precautions are

paramount.
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A summary of the key physicochemical properties of methyl ethanesulfonate is provided in

the table below.

Property Value Reference(s)

CAS Number 1912-28-3 [2]

Molecular Formula C₃H₈O₃S [2]

Molecular Weight 124.16 g/mol [2]

Appearance Colorless to pale yellow liquid [2]

Solubility
Soluble in water and organic

solvents
[2]

Applications in Organic Synthesis
Methyl ethanesulfonate is a versatile reagent for the methylation of a wide range of functional

groups.

O-Methylation of Phenols
The methylation of phenols to produce aryl methyl ethers is a common transformation in the

synthesis of fragrances and pharmaceuticals.[7] While specific protocols for methyl
ethanesulfonate are not abundant in recent literature, the reaction is analogous to methylation

with other alkyl sulfonates or sulfates.[8][9] The reaction typically proceeds in the presence of a

base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.

N-Methylation of Amines
N-methylated amines are prevalent structural motifs in many natural products and

pharmaceutical compounds.[10] Methyl ethanesulfonate can be employed for the mono- or

di-methylation of primary and secondary amines. The reaction's outcome can be controlled by

stoichiometry and reaction conditions.

O-Methylation of Carboxylic Acids (Esterification)
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The conversion of carboxylic acids to their corresponding methyl esters is a fundamental

reaction in organic synthesis, often used for purification, characterization, or to protect the

carboxylic acid functionality. Methyl ethanesulfonate can serve as the methyl source in this

esterification process.

S-Methylation of Thiols
Thiols are excellent nucleophiles and react readily with methyl ethanesulfonate to form

thioethers. A specific example of the S-methylation of a heterocyclic thiol has been reported

with a good yield.

Quantitative Data on Methylation Reactions
The following table summarizes available quantitative data for methylation reactions using

sulfonate esters, including a specific example with methyl methanesulfonate, a closely related

reagent.

Substrate Product
Reagents and
Conditions

Yield (%) Reference(s)

Pyridine-2-thiol

2-

(Methylthio)pyridi

ne

Methyl

methanesulfonat

e,

Methanesulfonic

acid

75

Experimental Protocols
The following are general protocols for methylation reactions using methyl ethanesulfonate.

These are representative procedures and may require optimization for specific substrates.

Protocol 1: General Procedure for O-Methylation of a Phenol

Materials:

Phenolic substrate (1.0 equiv)

Methyl ethanesulfonate (1.1 - 1.5 equiv)
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Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 - 2.0 equiv)

Anhydrous solvent (e.g., acetone, acetonitrile, or DMF)

Stirring apparatus

Reaction vessel with a reflux condenser and nitrogen inlet

Standard work-up and purification equipment

Procedure:

To a dry reaction vessel under a nitrogen atmosphere, add the phenolic substrate and the

anhydrous solvent.

Add the base (e.g., K₂CO₃) to the solution and stir the mixture at room temperature for 30

minutes. If using NaH, add it portion-wise at 0 °C and allow the mixture to warm to room

temperature.

Slowly add methyl ethanesulfonate to the reaction mixture.

Heat the reaction mixture to reflux (or a suitable temperature for the chosen solvent) and

monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction mixture to room temperature.

Filter off the inorganic salts and wash the filter cake with the reaction solvent.

Concentrate the filtrate under reduced pressure.

Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g.,

ethyl acetate) and water.

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it

under reduced pressure.

Purify the crude product by column chromatography, distillation, or recrystallization.
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Protocol 2: General Procedure for N-Methylation of a Primary Amine

Materials:

Primary amine substrate (1.0 equiv)

Methyl ethanesulfonate (1.1 - 2.5 equiv, depending on desired mono- or di-methylation)

A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) (1.5 - 3.0 equiv)

Anhydrous solvent (e.g., dichloromethane, acetonitrile, or THF)

Stirring apparatus

Reaction vessel with a nitrogen inlet

Standard work-up and purification equipment

Procedure:

In a dry reaction vessel under a nitrogen atmosphere, dissolve the primary amine substrate

and the base in the anhydrous solvent.

Cool the solution to 0 °C in an ice bath.

Slowly add methyl ethanesulfonate to the reaction mixture.

Allow the reaction to warm to room temperature and stir until the starting material is

consumed, as monitored by TLC or LC-MS.

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography or distillation.
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Protocol 3: General Procedure for Esterification of a Carboxylic Acid

Materials:

Carboxylic acid substrate (1.0 equiv)

Methyl ethanesulfonate (1.2 equiv)

A base (e.g., potassium carbonate or cesium carbonate) (1.5 equiv)

Anhydrous solvent (e.g., DMF or acetone)

Stirring apparatus

Reaction vessel with a nitrogen inlet

Standard work-up and purification equipment

Procedure:

To a dry reaction vessel under a nitrogen atmosphere, add the carboxylic acid, the base, and

the anhydrous solvent.

Stir the mixture at room temperature for 30-60 minutes to form the carboxylate salt.

Add methyl ethanesulfonate to the reaction mixture.

Heat the reaction mixture (e.g., to 50-80 °C) and monitor its progress by TLC or LC-MS.

After the reaction is complete, cool the mixture to room temperature.

Filter off the inorganic salts and wash the filter cake with the reaction solvent.

Concentrate the filtrate under reduced pressure.

Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g.,

ethyl acetate) and water.
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Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by

brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced

pressure.

Purify the crude product by column chromatography or distillation.

Visualizations
The following diagrams illustrate the general workflow and mechanism of methylation using

methyl ethanesulfonate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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